1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-
Description
1,2,4-Dithiazolidine-3,5-dione (Dts) is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and two carbonyl groups. The specific derivative 4-[(1S)-1-methylpropyl]-1,2,4-dithiazolidine-3,5-dione features an N-alkyl substituent—a chiral (1S)-1-methylpropyl group—introduced via N-alkylation of the parent Dts core.
The parent Dts framework is synthesized through reactions involving chlorocarbonylsulfenyl chloride and bis(trimethylsilyl)urea, yielding a stable heterocycle with applications in peptide synthesis as a protecting group for amines (e.g., Dts-glycine) . The alkylated derivative discussed here represents a structurally tailored variant, likely designed to optimize solubility, stability, or regioselectivity in synthetic pathways.
Properties
CAS No. |
501675-37-2 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
QGRDOCYSQNMAMH-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)N1C(=O)SSC1=O |
Canonical SMILES |
CCC(C)N1C(=O)SSC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethyl Thiocarbonate and Chlorocarbonylsulfenyl Chloride
One of the most straightforward methods involves the reaction of ethyl thiocarbonate with chlorocarbonylsulfenyl chloride. The overall reaction can be summarized as follows:
$$
\text{2 ClSC(O)Cl + C}2\text{H}5\text{OC(S)Cl} \rightarrow \text{S}2(\text{CO})(\text{COC}2\text{H}_5)\text{N}
$$
This intermediate is then treated with hot hydrochloric acid to yield the final product:
$$
\text{S}2(\text{CO})(\text{COC}2\text{H}5)\text{N} + \text{HCl} \rightarrow \text{S}2(\text{CO})2\text{NH} + \text{C}2\text{H}_5\text{Cl}
$$
This method is efficient and yields high purity of the desired dithiazolidine derivative.
The N-alkylation of the dithiazolidine derivative allows for the introduction of various alkyl groups. The general reaction can be represented as follows:
$$
\text{S}2(\text{CO})2\text{NH} + \text{R-X} + \text{(C}2\text{H}5)3\text{N} \rightarrow \text{S}2(\text{CO})2\text{NR} + \text{(C}2\text{H}5)3\text{NHCl}
$$
In this reaction, R represents various alkyl groups introduced via alkyl halides (X). This method allows for the customization of the compound's properties and reactivity.
Use of Bis(Chlorocarbonyl)Disulfane
Another innovative approach involves using bis(chlorocarbonyl)disulfane as a reagent. This method provides a one-step synthesis route for generating dithiazolidine derivatives from primary amines:
$$
\text{R-NH}2 + \text{bis(ClCO)}2\text{-S-S-C(O)Cl} \rightarrow \text{Dithiazolidine Derivative}
$$
This method has been noted for its efficiency in producing derivatives that serve as protecting groups in peptide synthesis.
Solid-Phase Synthesis
Recent advancements have introduced solid-phase synthesis techniques for preparing 1,2,4-dithiazolidine derivatives. This method utilizes solid supports to facilitate reactions and improve yields while simplifying purification processes. The sequence typically involves:
Attachment of a thiourea or similar precursor to a solid support.
Reaction with appropriate reagents to form the dithiazolidine ring.
The following table summarizes key preparation methods along with their respective yields and conditions where applicable.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with Ethyl Thiocarbonate | Ethyl thiocarbonate, chlorocarbonylsulfenyl chloride | Hot HCl treatment | High |
| N-Alkylation | Dithiazolidine derivative, alkyl halide | Base (e.g., triethylamine) | Variable |
| Use of Bis(Chlorocarbonyl)Disulfane | Bis(chlorocarbonyl)disulfane | Ambient conditions | Moderate |
| Solid-Phase Synthesis | Thiourea precursor | Solid support | High |
The preparation of 1,2,4-dithiazolidine-3,5-dione, particularly the derivative 4-[(1S)-1-methylpropyl]-, can be achieved through various synthetic routes that offer flexibility in terms of functionalization and scalability. Each method presents unique advantages and potential applications in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry
Nucleophilic Substitution Reactions
1,2,4-Dithiazolidine-3,5-dione serves as a versatile building block in nucleophilic substitution reactions. Its ability to undergo alkylation reactions allows for the synthesis of various derivatives that can be further utilized in organic synthesis. For instance, studies have demonstrated that this compound can be readily converted into isocyanates under mild conditions through treatment with triphenylphosphine. This transformation is particularly valuable for the preparation of urethanes and ureas, which are important intermediates in pharmaceuticals and agrochemicals .
Protecting Group in Organic Synthesis
The compound has been employed as a protecting group for primary amines in peptide synthesis. The dithiasuccinoyl group derived from 1,2,4-dithiazolidine-3,5-dione is stable under various reaction conditions (acidic and basic), making it an effective choice for protecting sensitive functional groups during multi-step syntheses .
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-dithiazolidine-3,5-dione exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and have been explored as potential candidates for developing new antibiotics .
Anticancer Potential
Some studies suggest that derivatives of this compound may possess anticancer activity. The mechanisms typically involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Further research is ongoing to elucidate the specific pathways involved and to optimize these compounds for therapeutic use .
Materials Science
Polymer Chemistry
The reactivity of 1,2,4-dithiazolidine-3,5-dione allows it to be incorporated into polymer matrices. For example, it can be used to modify the properties of polyurethanes through its conversion into isocyanates. This application is crucial in developing materials with enhanced mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .
Comparison with Similar Compounds
The following sections compare 4-[(1S)-1-methylpropyl]-1,2,4-dithiazolidine-3,5-dione with structurally or functionally related compounds, emphasizing differences in structure, synthesis, and applications.
1,2,4-Triazoline-3,5-dione Derivatives (Cookson Reagents)
Examples:
- PIPTAD (4-[4-(1-piperidinyl)phenyl]-1,2,4-triazoline-3,5-dione)
- MBOTAD (4-[4-(6-methoxy-2-benzoxazolyl)phenyl]-1,2,4-triazine-3,5-dione)
Key Differences :
- Structural : Dts derivatives contain sulfur atoms, while Cookson reagents are nitrogen-rich. The chiral alkyl group in the target compound contrasts with the aromatic substituents in PIPTAD/MBOTAD, which improve π-π interactions in analytical applications.
- Functional : Cookson reagents are optimized for mass spectrometry, whereas Dts derivatives are primarily used in synthetic chemistry for amine protection .
Triazinone-Based Pesticides
Examples:
- Metribuzin (4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one)
Key Differences :
- Applications : Metribuzin is agriculturally relevant, while the Dts derivative is synthetic.
- Reactivity: Triazinones are electrophilic at specific positions, whereas Dts compounds react via sulfur-mediated pathways .
Other Dithiazolidine-dione Derivatives
Example: Dts-glycine
Key Insight: The chiral alkyl group in the target compound may confer improved solubility or stability compared to simpler Dts-amino acid conjugates.
Biological Activity
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- (CAS: 501675-37-2) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Overview
The compound features a dithiazolidine core with a propyl substituent that influences its biological properties. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that are crucial for its reactivity and interaction with biological molecules.
- Antioxidant Properties : Research has indicated that compounds similar to 1,2,4-dithiazolidine-3,5-dione exhibit antioxidant activity. This is primarily due to the presence of sulfur atoms which can donate electrons and neutralize free radicals .
- Nucleophilic Reactions : The compound acts as a nitrogen nucleophile in various chemical reactions, including the Mitsunobu reaction. This ability allows it to form N-alkylated products which can have significant biological implications .
- Sulfurizing Agent : It has been reported that 1,2,4-dithiazolidine-3,5-dione can be used effectively as a sulfurizing reagent in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides. This property is particularly useful in biochemistry for modifying nucleic acids .
Case Study 1: Synthesis and Structural Analysis
A study conducted by Wood et al. (2002) demonstrated the use of 1,2,4-dithiazolidine-3,5-dione as an isocyanate equivalent in synthetic pathways. The researchers explored its application in N-alkylation reactions and characterized the resulting products through spectroscopic methods .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| N-Alkylation with iodomethane | 44% | DMF, Reflux |
| N-Alkylation with iodohexane | 65% | DMF, Reflux |
Case Study 2: Antioxidant Activity
A comparative study on various dithiazolidine derivatives highlighted their antioxidant capabilities. The findings suggested that compounds with similar structures could effectively scavenge free radicals in vitro .
Case Study 3: Applications in DNA Synthesis
In a report by Huber et al. (1996), the utility of 1,2,4-dithiazolidine-3,5-dione as a sulfurizing agent was explored for automated DNA synthesis. The study confirmed its effectiveness in producing high yields of phosphorothioate oligodeoxyribonucleotides under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
